

An In-depth Technical Guide to Bomedemstat: Chemical Structure, Properties, and Epigenetic Mechanism

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Compound of Interest

Compound Name: *Bomedemstat hydrochloride*

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Introduction

Bomedemstat (formerly IMG-7289, now MK-3543) is an investigational, orally available, irreversible small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1).[1] LSD1, also known as KDM1A, is a critical enzyme in epigenetic regulation, and its dysregulation has been implicated in the pathogenesis of various myeloproliferative neoplasms (MPNs).[1][2] Developed by Imago BioSciences, and now under the stewardship of Merck, Bomedemstat is being evaluated as a potential disease-modifying therapy for conditions such as essential thrombocythemia (ET), myelofibrosis (MF), and polycythemia vera.[3][4] This technical guide provides a comprehensive overview of Bomedemstat's chemical structure, physicochemical properties, mechanism of action, and a summary of key preclinical and clinical findings.

Chemical Structure and Properties

Bomedemstat is a potent and highly specific inhibitor of LSD1.[1] Preclinical studies have demonstrated a specificity for LSD1 that is over 2,500-fold greater than for the related monoamine oxidases A and B (MAO-A and MAO-B), which minimizes the potential for off-target effects.[5]

Property	Value	Reference
IUPAC Name	N-[(2S)-5-[[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)-1-oxopentan-2-yl]-4-(1H-1,2,3-triazol-1-yl)benzamide	[3]
CAS Number	1990504-34-1	[6]
Molecular Formula	C28H34FN7O2	[6]
Molecular Weight	519.6 g/mol	[6]
InChI Key	KQKBMHGOHXOHTD-KKUQBAQOSA-N	[3]
SMILES	CN1CCN(CC1)C(=O)-- INVALID-LINK-- NC(=O)C4=CC=C(C=C4)N5C =CN=N5	[3]

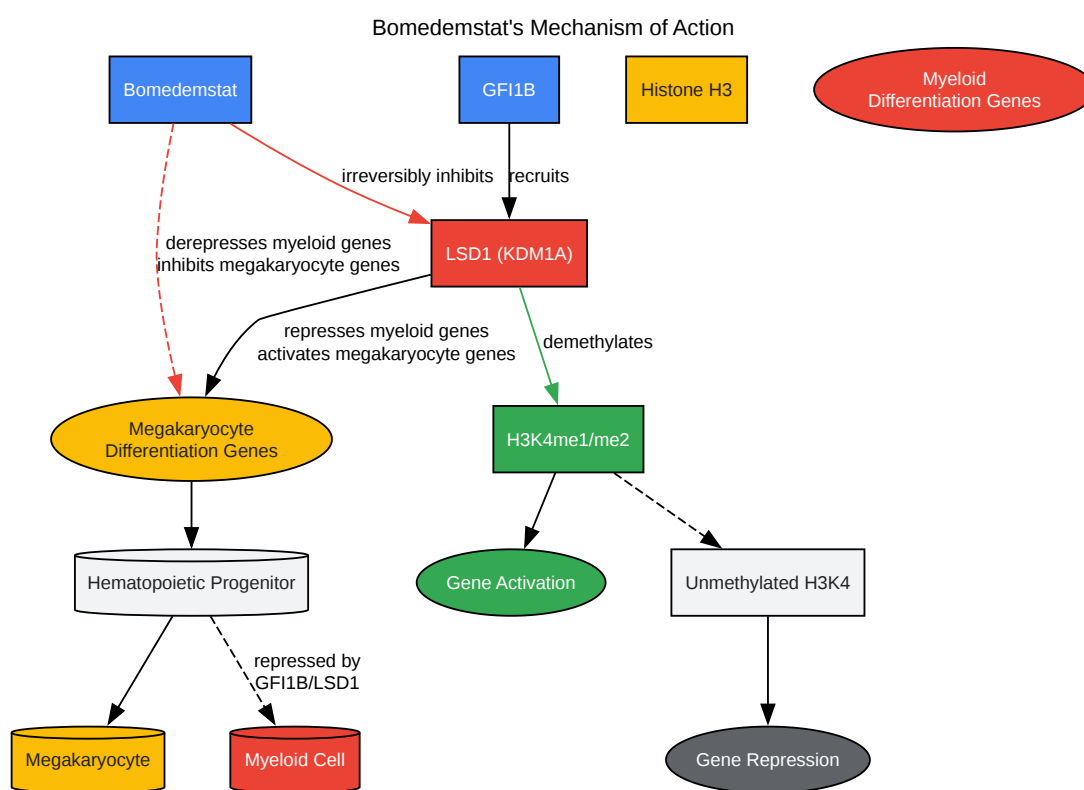
Mechanism of Action: Epigenetic Modulation

Bomedemstat's therapeutic effect is derived from its irreversible inhibition of LSD1, a flavin-dependent monoamine oxidase. LSD1 plays a crucial role in gene regulation by demethylating mono- and di-methylated histone H3 at lysine 4 (H3K4me1 and H3K4me2), which are histone marks typically associated with active gene transcription.[1] By blocking LSD1, Bomedemstat leads to an increase in H3K4 methylation, thereby altering gene expression.[1]

Furthermore, LSD1 can also demethylate H3K9, a modification linked to gene repression.[6] Consequently, inhibition of LSD1 by Bomedemstat also promotes H3K9 methylation, leading to a decrease in the transcription of tumor-promoting genes.[6] This dual effect on histone methylation allows for the modulation of gene expression programs that control the proliferation and differentiation of hematopoietic stem and progenitor cells, which are dysregulated in MPNs.[1][2]

The interaction between LSD1 and the transcription factor Growth Factor Independence 1B (GFI1B) is particularly important in megakaryopoiesis. GFI1B recruits LSD1 to stimulate gene

programs essential for megakaryocyte and platelet development.[7][8] Inhibition of the GFI1B-LSD1 interaction has been shown to activate myeloid genes while repressing those involved in megakaryopoiesis, providing a rationale for the use of Bomedemstat in treating MPNs characterized by excessive platelet production.[7][8]



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Bomedemstat's inhibitory effect on the LSD1/GFI1B complex.

Preclinical Data

Pharmacokinetics

Pharmacokinetic studies in mice have demonstrated that Bomedemstat is orally bioavailable.^[5]

Parameter	Intravenous (3 mg/kg)	Oral (10 mg/kg)	Reference
AUC _{0-t} (μM/h)	2.52	2.27	^[5]
t _{1/2} (h)	5.66	4.98	^[5]

Intratumoral accumulation of orally administered Bomedemstat has been observed in vivo, with micromolar concentrations achieved at doses of 7.5 mg/kg and 15 mg/kg.^[5]

Pharmacodynamics and Efficacy

In mouse models of MPN, once-daily oral administration of Bomedemstat has been shown to normalize or improve blood cell counts, reduce spleen volume, restore normal splenic architecture, and decrease bone marrow fibrosis.^{[9][10]} Importantly, treatment with Bomedemstat also led to a reduction in the mutant allele burden and improved survival in these models.^[9]

Clinical Data

Bomedemstat has been evaluated in several clinical trials for the treatment of MPNs. The most significant data comes from the Phase 2 studies in essential thrombocythemia (NCT04254978) and myelofibrosis (NCT03136185).

Phase 2 Study in Essential Thrombocythemia (NCT04254978)

This open-label study enrolled patients with ET who were resistant to or intolerant of at least one standard therapy.^{[11][12]}

Patient Demographics and Baseline Characteristics (as of Feb 3, 2022)^[13]

Characteristic	Value
Number of Patients	44
Median Age (years)	68 (range: 42-92)
Mean Platelet Count ($\times 10^9/L$)	825 (range: 457-2220)
Mean WBC Count ($\times 10^9/L$)	8.9 (range: 3.9-30.6)
Mean Hemoglobin (g/dL)	13.1 (range: 9.4-16.5)
Mutational Status	JAK2 (45%), CALR (43%), MPL (5%)

Efficacy Results[\[13\]](#)[\[14\]](#)

Endpoint	Result
Platelet Count $\leq 400 \times 10^9/L$ (in patients treated ≥ 12 weeks)	91% (31/34)
Median Time to Platelet Response	8.1 weeks
Durable Response (> 24 weeks treatment)	83% (20/24)
WBC Count $< 10 \times 10^9/L$ (in patients with baseline $\geq 10 \times 10^9/L$)	89% (8/9)
Reduction in Mutant Allele Frequency (at Week 24)	87% of patients showed a decrease

Safety and Tolerability[\[13\]](#)[\[15\]](#)

The most common treatment-emergent adverse events (AEs) were generally mild to moderate and included dysgeusia (altered taste), fatigue, constipation, arthralgia, and thrombocytopenia. [\[13\]](#)[\[15\]](#) Serious AEs were reported, with a small percentage deemed drug-related.[\[15\]](#)

Phase 2 Study in Myelofibrosis (NCT03136185)

This open-label study evaluated Bomedemstat in patients with advanced MF who were intolerant, refractory, or resistant to approved therapies.[\[7\]](#)[\[16\]](#)

Patient Demographics and Baseline Characteristics (as of Feb 3, 2022)^[7]

Characteristic	Value
Number of Patients	89
Median Age (years)	68 (range: 35-88)
Prior Ruxolitinib Treatment	83%
IPSS Risk Category	High (53%), Intermediate-2 (40%), Intermediate-1 (7%)
Mutational Status	JAK2 (69%), CALR (21%), MPL (6%)

Efficacy Results (at 24 weeks)^[7]^[17]

Endpoint	Result
Reduction in Total Symptom Score (TSS) (in patients with baseline ≥ 20)	72% (18/25)
$\geq 50\%$ Reduction in TSS	24% (6/25)
Reduction in Spleen Volume	64% of evaluable patients
$\geq 20\%$ Reduction in Spleen Volume	28% of evaluable patients
Improvement in Bone Marrow Fibrosis (by 1 grade)	31% of evaluable patients
Reduction in Mutant Allele Frequency	Mean reduction of 39% in 48% of patients

Safety and Tolerability^[7]

The most common non-hematologic AEs were dysgeusia and diarrhea.^[7] Drug-related serious AEs were reported, including thrombocytopenia.^[7] No new safety signals or dose-limiting toxicities were identified.^[7]

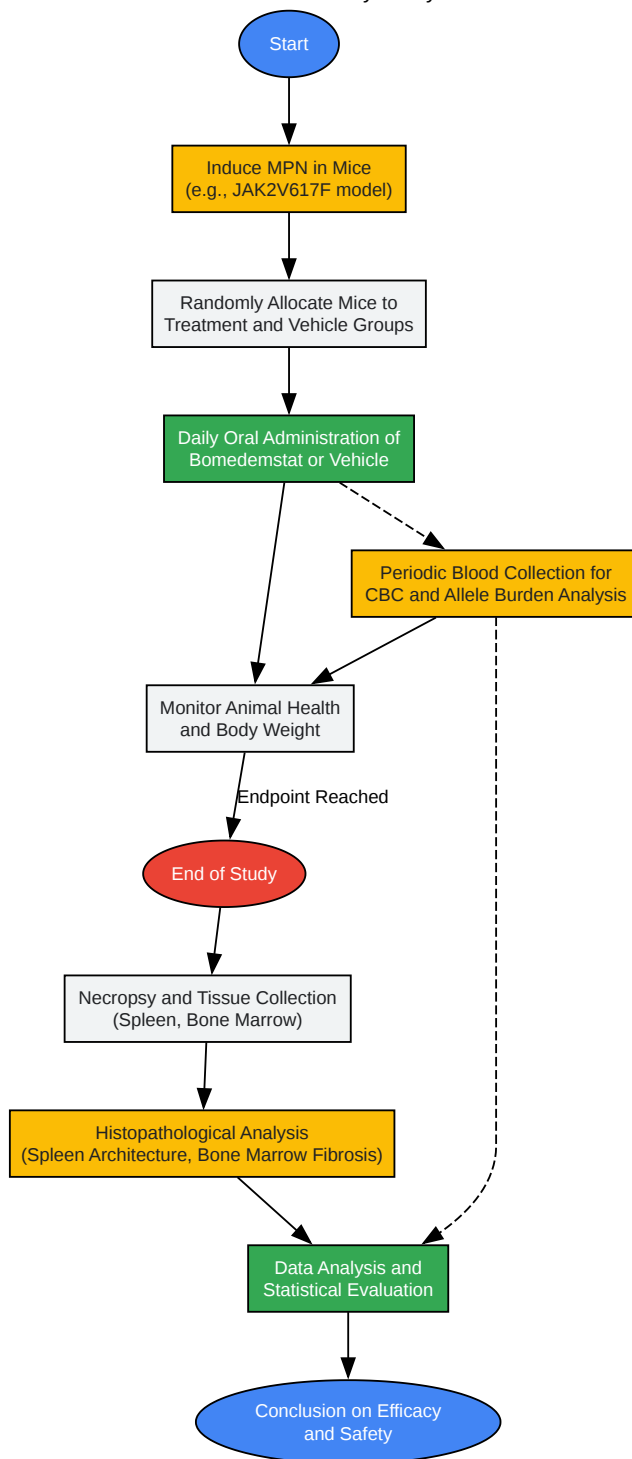
Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of key methodologies used in the preclinical and clinical evaluation of Bomedemstat.

Preclinical In Vivo Efficacy Study in a Mouse Model of Myeloproliferative Neoplasm

This protocol outlines a general procedure for assessing the efficacy of Bomedemstat in a mouse model of MPN.

Preclinical In Vivo Efficacy Study Workflow

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A generalized workflow for a preclinical in vivo efficacy study.

- **Animal Model:** Utilize a validated mouse model of MPN, such as a JAK2V617F transgenic model.
- **Disease Induction:** Induce the disease phenotype according to the specific model's protocol.
- **Group Allocation:** Randomly assign mice to treatment (Bomedemstat) and control (vehicle) groups.
- **Dosing:** Administer Bomedemstat orally once daily at predetermined dose levels. The vehicle control group receives the same volume of the vehicle solution.
- **Monitoring:** Monitor the health and body weight of the animals daily.
- **Blood Sampling:** Collect peripheral blood at regular intervals for complete blood counts (CBC) and analysis of mutant allele frequency.
- **Endpoint:** At the end of the study period, euthanize the animals and perform necropsies.
- **Tissue Analysis:** Collect spleen and bone marrow for weight measurement, histopathological analysis of spleen architecture, and assessment of bone marrow fibrosis (e.g., reticulin staining).
- **Data Analysis:** Statistically analyze the differences in blood counts, spleen weight, bone marrow fibrosis, and mutant allele burden between the treatment and control groups.

Western Blot for Histone Methylation

This protocol is used to assess the on-target effect of Bomedemstat by measuring changes in histone H3K4 methylation.^{[5][9]}

- **Cell Culture and Treatment:** Culture hematopoietic cells (e.g., cell lines or primary cells) and treat with varying concentrations of Bomedemstat or vehicle control for a specified duration.
- **Histone Extraction:** Isolate nuclei from the cells and extract histones using an acid extraction method.
- **Protein Quantification:** Determine the protein concentration of the histone extracts using a suitable assay (e.g., Bradford assay).

- **SDS-PAGE:** Separate the histone proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Western Blotting:** Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- **Blocking:** Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies specific for H3K4me1/me2 and total histone H3 (as a loading control).
- **Secondary Antibody Incubation:** Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- **Detection:** Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
- **Densitometry:** Quantify the band intensities to determine the relative levels of H3K4me1/me2 normalized to total H3.

Clinical Trial Protocol (General Outline for Phase 2 Studies)

The following provides a generalized outline of the protocols for the Phase 2 clinical trials of Bomedemstat in ET and MF.[\[12\]](#)[\[16\]](#)

- **Study Design:** Open-label, multi-center, single-arm studies.
- **Patient Population:** Adults with a confirmed diagnosis of ET or MF who have failed or are intolerant to at least one prior therapy.
- **Inclusion/Exclusion Criteria:** Specific criteria related to age, disease status, prior treatments, organ function, and performance status are used to select eligible patients.[\[12\]](#)[\[18\]](#)
- **Treatment:** Bomedemstat is administered orally once daily. The dose is individually titrated based on platelet counts to maintain them within a target range.[\[9\]](#)[\[11\]](#)

- Assessments:
 - Safety: Monitored through the collection of adverse events, physical examinations, vital signs, and laboratory tests.[12]
 - Efficacy: Assessed by changes in blood counts, spleen volume (for MF), and patient-reported outcomes using standardized questionnaires (e.g., MPN-SAF TSS).[7][12]
 - Pharmacodynamics: Evaluated through serial measurements of mutant allele frequencies and bone marrow biopsies.[7][11]
- Statistical Analysis: Efficacy endpoints are summarized descriptively. Safety data is tabulated by frequency and severity.

Conclusion

Bomedemstat is a promising, orally available, irreversible inhibitor of LSD1 with a novel epigenetic mechanism of action. Preclinical studies have demonstrated its ability to modulate hematopoietic cell proliferation and differentiation, leading to improvements in disease parameters in mouse models of MPNs. Clinical trials in patients with essential thrombocythemia and myelofibrosis have shown that Bomedemstat can effectively normalize blood counts, reduce symptom burden, and, in some cases, improve bone marrow fibrosis, with a manageable safety profile. The ongoing and planned clinical development of Bomedemstat will further elucidate its role in the treatment landscape of myeloproliferative neoplasms.

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References

- 1. benchchem.com [benchchem.com]
- 2. Western blot protocol | Jeffrey Magee Lab | Washington University in St. Louis [mageelab.wustl.edu]

- 3. Novel Targeted Agents for the Treatment of Myelofibrosis - The ASCO Post [ascopost.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. P1051: A PHASE 2 STUDY OF IMG-7289 (BOMEDEMSTAT) IN PATIENTS WITH ADVANCED MYELOFIBROSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GFI1B and LSD1 repress myeloid traits during megakaryocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. P1033: A PHASE 2 STUDY OF THE LSD1 INHIBITOR IMG-7289 (BOMEDEMSTAT) FOR THE TREATMENT OF ESSENTIAL THROMBOCYTHEMIA (ET) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Imago BioSciences Presents Positive Data from Ongoing Phase 2 Study of Bomedemstat in Essential Thrombocythemia at EHA 2022 - BioSpace [biospace.com]
- 15. firstwordpharma.com [firstwordpharma.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Bomedemstat (IMG-7289/MK-3543) in Participants With Myelofibrosis (IMG-7289-CTP-102/MK-3543-002) [clin.larvol.com]
- 18. IMG-7289 in Patients With Myelofibrosis | University of Miami Health System [umiamihealth.org]
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